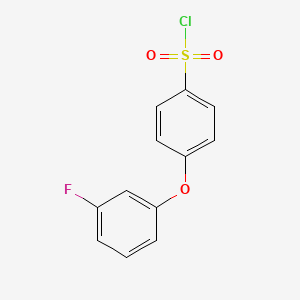

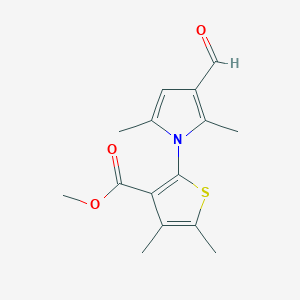

![molecular formula C19H17FN2O3S2 B2637036 Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448136-59-1](/img/structure/B2637036.png)

Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They are also known for their biological activity profile, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are typically used to establish the structure of synthesized compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity, which is determined by its molecular structure. Benzothiazoles are known to undergo a variety of reactions, including nucleophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound's synthesis and structural exploration have been a subject of interest. A study by Benaka Prasad et al. (2018) describes the synthesis and structural characterization of a novel bioactive heterocycle closely related to the compound . This research emphasizes the compound's crystalline structure and molecular stability, supported by Hirshfeld surface analysis to understand intermolecular interactions (Benaka Prasad et al., 2018).

Biological Evaluation and Activity

Research into the biological activity of related benzo[d]thiazol-2-yl compounds has identified them as promising chemotypes for various applications. For instance, Pancholia et al. (2016) found that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibited potent anti-mycobacterial activity, highlighting the compound's relevance in developing new anti-tubercular agents (Pancholia et al., 2016).

Antimicrobial and Antitubercular Potential

Further expanding on its biological applications, compounds synthesized from similar frameworks have demonstrated significant antimicrobial and antitubercular potential. This is evident in studies where derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential utility in treating tuberculosis and related bacterial infections (Jeankumar et al., 2013).

Molecular Docking and Drug Design

The compound and its derivatives have also been explored in the context of drug design, particularly through molecular docking studies. These studies aim to predict how these compounds interact with biological targets, providing insights into their mechanism of action and potential therapeutic applications (Manasa et al., 2020).

Wirkmechanismus

Target of Action

Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a compound that has been synthesized for its potential biological activity The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that benzothiazole derivatives have been studied for their potential anti-tubercular activity . They may interact with their targets, leading to changes in the biological function of the target, which could result in the observed biological activity.

Biochemical Pathways

Benzothiazole derivatives have been studied for their anti-tubercular activity , suggesting they may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have shown potential anti-tubercular activity , suggesting that they may have an effect on the survival and proliferation of Mycobacterium tuberculosis.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c20-13-5-7-14(8-6-13)27(24,25)15-9-11-22(12-10-15)19(23)18-21-16-3-1-2-4-17(16)26-18/h1-8,15H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEYHNQSPDZFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

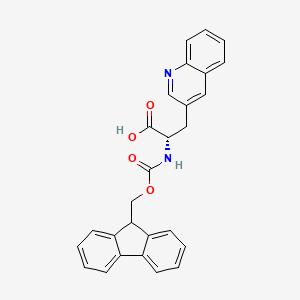

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2636957.png)

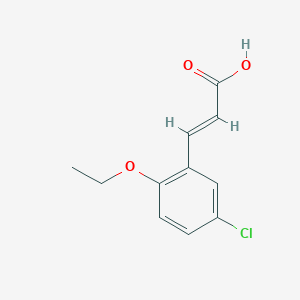

![ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2636958.png)

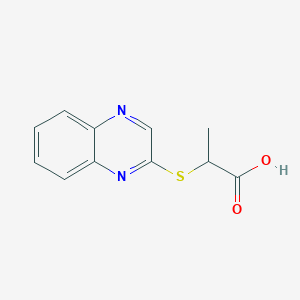

![5,6-dimethyl-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2636961.png)

![6-(4-Bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2636966.png)

![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)

![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2636971.png)